N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chloro-6-fluorobenzamide
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Overview
Description
The compound is a benzothiophene derivative. Benzothiophenes are aromatic organic compounds that contain a benzene ring fused to a thiophene ring . They are known to have various biological and pharmacological properties, and are used in the development of new drugs .
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives can be analyzed using techniques like NMR spectroscopy and X-ray diffraction .
Chemical Reactions Analysis
Benzothiophene derivatives can undergo various chemical reactions, including Pd-catalyzed coupling reactions like the Sonogashira coupling reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives can be influenced by the planarity of the aryl groups appended to the benzothiophene .
Scientific Research Applications
Molecular Structure and Supramolecular Aggregation
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chloro-6-fluorobenzamide and its closely related compounds have been synthesized and structurally characterized to study their molecular conformations and modes of supramolecular aggregation. These compounds exhibit different supramolecular aggregations due to variations in substituents on the benzamide ring, demonstrating the impact of molecular modifications on structural and potentially functional properties. Such studies are crucial for understanding the interactions and potential applications of these compounds in materials science and pharmacology (Sagar et al., 2018).
Anticancer Properties
A series of compounds, including N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, have been designed, synthesized, and evaluated for their ability to inhibit histone deacetylases (HDACs). Among these, derivatives with thiophene substitution exhibited potent antiproliferative activity against various cancer cell lines, indicating potential applications as novel anticancer agents (Jiao et al., 2009).
Anticonvulsant and Benzodiazepine Receptor Agonism
4-Thiazolidinone derivatives, including 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, have been explored for their anticonvulsant activities and interactions with benzodiazepine receptors. These studies suggest the potential of such compounds in developing new treatments for convulsive disorders, showcasing a promising direction for further pharmacological research (Faizi et al., 2017).
Antiproliferative and Antioxidant Activities
Hydroxyl-containing benzo[b]thiophene analogs have shown selectivity towards laryngeal cancer cells, presenting a promising avenue for the development of new anticancer therapies. These compounds' ability to enhance antioxidant enzyme activity and induce apoptosis in cancer cells through various molecular mechanisms underlines their potential in chemotherapy (Haridevamuthu et al., 2023).
Mechanism of Action
Target of Action
Benzothiophene derivatives have been known to interact with various biological targets, including enzymes and receptors
Mode of Action
It is known that benzothiophene derivatives can interact with their targets in a variety of ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Benzothiophene derivatives can influence a variety of biochemical pathways depending on their specific targets
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy
Result of Action
Benzothiophene derivatives have been known to exhibit a variety of biological effects, such as antimicrobial and antioxidant activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chloro-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO2S/c1-18(23,15-9-11-5-2-3-8-14(11)24-15)10-21-17(22)16-12(19)6-4-7-13(16)20/h2-9,23H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMAVNUXLKOQJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC=C1Cl)F)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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